4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole
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Overview
Description
4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a naphthyl group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde, 1-naphthylamine, and benzaldehyde with ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(naphthalen-1-yl)-1H-imidazole
- 4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-methyl-1H-imidazole
- 4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-ethyl-1H-imidazole
Uniqueness
4-(4-chlorophenyl)-2-(naphthalen-1-yl)-5-phenyl-1H-imidazole is unique due to the presence of the phenyl group at the 5-position of the imidazole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H17ClN2 |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-naphthalen-1-yl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C25H17ClN2/c26-20-15-13-19(14-16-20)24-23(18-8-2-1-3-9-18)27-25(28-24)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,27,28) |
InChI Key |
CMPVVWXGFRQOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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